Phencynonate hydrochloride

描述

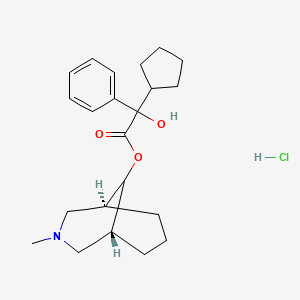

Structure

3D Structure of Parent

属性

CAS 编号 |

172451-71-7 |

|---|---|

分子式 |

C22H32ClNO3 |

分子量 |

393.9 g/mol |

IUPAC 名称 |

[(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C22H31NO3.ClH/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18;/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3;1H/t16-,17+,20?,22?; |

InChI 键 |

AUKYHFFECJXLHI-HCMPJQJDSA-N |

手性 SMILES |

CN1C[C@H]2CCC[C@@H](C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.Cl |

规范 SMILES |

CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.Cl |

产品来源 |

United States |

Foundational & Exploratory

Phencynonate Hydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and analytical methodologies for Phencynonate (B10779301) hydrochloride. The information is intended to support research and development activities in the fields of medicinal chemistry and pharmacology.

Introduction

Phencynonate hydrochloride is a centrally-acting anticholinergic agent that has been investigated for its therapeutic potential in managing motion sickness and other neurological conditions.[1] Its mechanism of action involves the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby modulating cholinergic neurotransmission.[2][3] This document details the synthetic pathways to obtain this compound and summarizes its key chemical and pharmacological characteristics.

Synthesis of this compound

The synthesis of this compound is achieved through the transesterification of methyl α-phenyl-α-cyclopentyl-α-hydroxy acetate (B1210297) with N-methyl-3-azabicyclo[3.3.1]nonan-9α-ol.[1] The overall synthesis can be broken down into the preparation of the two key precursors followed by their condensation and subsequent salt formation.

Synthesis of Precursors

2.1.1. Preparation of N-methyl-3-azabicyclo[3.3.1]nonan-9α-ol

The bicyclic alcohol precursor, N-methyl-3-azabicyclo[3.3.1]nonan-9α-ol, can be synthesized from N-methyl-3-azabicyclo[3.3.1]nonan-9-one. The ketone is reduced to the corresponding alcohol, yielding the desired α-configuration of the hydroxyl group.

2.1.2. Preparation of methyl α-phenyl-α-cyclopentyl-α-hydroxy acetate

This precursor is synthesized starting from methyl mandelate. The process involves the alkylation of the α-carbon with cyclopentyl bromide in the presence of a strong base like lithium diisopropylamide (LDA).

Final Synthesis Step: Transesterification

The final step involves the transesterification of methyl α-phenyl-α-cyclopentyl-α-hydroxy acetate with N-methyl-3-azabicyclo[3.3.1]nonan-9α-ol in the presence of a suitable catalyst. The resulting free base, Phencynonate, is then treated with hydrochloric acid to yield this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₂ClNO₃ | [4] |

| Molecular Weight | 393.9 g/mol | [4] |

| IUPAC Name | (3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride | [4] |

| CAS Number | 172451-71-7 | [4] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Pharmacological Properties

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors.[3] This antagonism blocks the effects of acetylcholine, a key neurotransmitter in the central and peripheral nervous systems. The R-(-)-enantiomer of Phencynonate has been shown to have a higher affinity for central muscarinic receptors compared to the racemate and the S-(+)-enantiomer.[3]

Signaling Pathway of this compound

References

- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 2. L-Phencynonate Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Pharmacological profiles of an anticholinergic agent, this compound, and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C22H32ClNO3 | CID 9821969 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phencynonate Hydrochloride for Motion Sickness Research: An In-depth Technical Guide

This technical guide provides a comprehensive overview of Phencynonate hydrochloride, a centrally acting anticholinergic agent, for its application in motion sickness research. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, efficacy, and the experimental protocols used in its evaluation.

Core Concepts: Mechanism of Action

This compound functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) within the central nervous system.[1] This action is central to its efficacy in mitigating motion sickness. The prevailing hypothesis is that motion sickness arises from a sensory conflict between the visual, vestibular, and somatosensory systems. This conflict leads to an overstimulation of cholinergic pathways in the brain, particularly in the vestibular nuclei and the nucleus of the solitary tract, which are critical in processing motion-related information and triggering the vomiting reflex. By blocking mAChRs in these areas, this compound inhibits this cholinergic transmission, thereby preventing the onset of motion sickness symptoms.[1] The drug's ability to cross the blood-brain barrier is crucial for its central effects.[1][2]

Caption: Signaling pathway of this compound in mitigating motion sickness.

Quantitative Data Presentation

Clinical and laboratory studies have demonstrated the efficacy of this compound in preventing motion sickness, often showing comparable or superior performance to other anticholinergic drugs like scopolamine (B1681570).

Table 1: Efficacy of this compound vs. Scopolamine and Placebo in Preventing Motion Sickness Induced by Coriolis Stimulation

| Treatment Group | Dose | Protection from Vomiting | Reference |

| Phencynonate HCl | 2 mg | Correspondent with Scopolamine 0.3 mg | [3][4] |

| Phencynonate HCl | 4 mg | Correspondent with Scopolamine 0.6 mg | [3][4] |

Table 2: Side Effect Profile of this compound

| Side Effect | Incidence | Comparison | Reference |

| Dry Mouth | 9.7% | Milder than scopolamine | [3][4] |

| Drowsiness | 9.97% | Significantly lower than difenidol | [3][4] |

Experimental Protocols

A standardized method for inducing motion sickness in a controlled laboratory setting is crucial for evaluating the efficacy of anti-motion sickness medications. The Coriolis stimulation test is a widely used and effective model.

Coriolis Stimulation-Induced Motion Sickness Protocol

Objective: To induce a quantifiable level of motion sickness in human subjects to assess the prophylactic efficacy of this compound.

Materials:

-

Rotating chair with a headrest and safety restraints.

-

Device for controlled head movements (e.g., a metronome or cued instructions).

-

Graybiel's diagnostic criteria for grading motion sickness severity.

-

This compound, placebo, and/or other comparator drugs.

Procedure:

-

Subject Selection: Recruit healthy volunteers with a history of motion sickness.[5] Exclude individuals with vestibular disorders or other contraindications.

-

Informed Consent: Obtain written informed consent from all participants.

-

Drug Administration: In a double-blind, placebo-controlled, crossover design, administer a single oral dose of this compound (e.g., 2-4 mg), a comparator drug (e.g., scopolamine 0.3-0.6 mg), or a placebo.[3][4]

-

Adaptation Period: Allow a sufficient period for drug absorption (typically 60-90 minutes).

-

Rotation: Seat the subject in the rotating chair. Begin rotation at a constant velocity (e.g., 10-20 rpm).

-

Coriolis Stimulation: While rotating, instruct the subject to perform standardized head movements. For example, tilting the head at a 45° angle to the left, then forward, then to the right, and then backward, holding each position for a few seconds. Repeat this sequence at regular intervals (e.g., every 30 seconds).

-

Symptom Evaluation: Continuously monitor the subject for symptoms of motion sickness. Use the Graybiel scale to score the severity of symptoms at fixed intervals (e.g., every 2 minutes). The Graybiel score is a standardized rating of acute motion sickness.[3][4]

-

Endpoint: The test is terminated when the subject experiences moderate to severe nausea, vomits, or completes a predetermined duration of stimulation (e.g., 20 minutes).

-

Data Analysis: The primary endpoint is typically the time to onset of moderate nausea or vomiting. Secondary endpoints can include the maximum Graybiel score reached and the number of head movements tolerated.

Caption: Experimental workflow for Coriolis stimulation-induced motion sickness.

Future Research Directions

While this compound has demonstrated significant promise, further research is necessary to fully characterize its therapeutic potential and optimize its clinical application.

Key areas for future investigation include:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion of this compound in different populations.

-

Dose-Response Relationship: Further elucidation of the optimal therapeutic dose that balances efficacy with minimal side effects.

-

Long-Term Efficacy and Safety: Evaluation of the drug's performance and safety profile with repeated or prolonged use.

-

Comparative Efficacy: Head-to-head trials against a wider range of anti-motion sickness medications.

-

Neurological Mechanisms: Advanced neuroimaging and electrophysiological studies to further delineate the specific neural circuits modulated by this compound.

Caption: Logical relationships for future research on this compound.

References

- 1. What is the mechanism of L-Phencynonate Hydrochloride? [synapse.patsnap.com]

- 2. L-Phencynonate Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Phencynonate Hydrochloride: A Mechanistic Exploration in Neurodegenerative Disease Models

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Phencynonate hydrochloride (PCH) is a centrally acting anticholinergic agent with demonstrated anti-N-methyl-D-aspartate (NMDA) receptor properties. While direct experimental evaluation of PCH in hallmark neurodegenerative conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD) is currently limited in publicly available literature, its dual pharmacological profile presents a compelling, albeit complex, theoretical basis for neuroprotective and symptomatic effects. This document synthesizes the known pharmacology of PCH and extrapolates its potential impact on key pathophysiological pathways in AD and PD, providing a framework for future preclinical investigation. We present quantitative data from existing PCH studies, detail relevant experimental protocols for its evaluation in neurodegenerative models, and visualize the core signaling pathways of interest.

Introduction: The Duality of this compound's Mechanism

This compound is a muscarinic acetylcholine (B1216132) receptor antagonist that effectively crosses the blood-brain barrier.[1] Its primary mechanism involves the competitive inhibition of acetylcholine, a neurotransmitter critical for cognitive and motor functions.[1] The cholinergic system is significantly implicated in the pathophysiology of both Alzheimer's and Parkinson's diseases.[2][[“]][4][5][6]

Furthermore, PCH has been shown to possess anti-NMDA receptor activity, offering a potential neuroprotective dimension by mitigating glutamate-induced excitotoxicity, a common pathway of neuronal damage in various neurodegenerative disorders.[1][7][8][9][10] This technical guide will dissect these two mechanisms in the context of AD and PD, proposing experimental avenues to elucidate the therapeutic potential of PCH.

Data Presentation: Quantitative Effects of this compound

While data from specific AD or PD models are unavailable, existing studies on PCH in other neurological models provide quantitative insights into its in vivo activity.

| Model/Assay | Species | Dose/Concentration | Observed Effect | Reference |

| Soman-induced convulsions | Mouse | ED50: 10.8 mg/kg (i.p.) | Antagonized pentylenetetrazol (PTZ)-induced convulsions. | [[“]] |

| NMDA-induced lethality | Mouse | Not specified | Partly blocked the lethal effects of NMDA. | [[“]] |

| NMDA-induced neuronal injury | Rat (primary hippocampal cultures) | Not specified | Dose-dependently inhibited NMDA-induced injury. | [[“]] |

| Cerebral ischemia (bilateral common carotid artery occlusion) | Rat | 0.5, 2.0, 4.0 mg/kg (i.g.) | Dose-dependently increased cerebral blood flow. | [11] |

| Vertigo (rotating acceleration) | Mouse | 2.8, 5.6 mg/kg (i.g.) | Increased movement distance and speed. | [11] |

Potential Applications and Mechanistic Insights in Neurodegenerative Diseases

Parkinson's Disease: A Focus on Motor Symptom Control

The rationale for exploring PCH in Parkinson's disease stems from the well-established use of anticholinergic drugs to alleviate motor symptoms, particularly tremor and rigidity.[7][8] This effect is attributed to the rebalancing of the dopaminergic-cholinergic systems in the striatum, which is disrupted by the loss of dopaminergic neurons.[[“]]

The anti-NMDA properties of PCH could offer additional benefits. NMDA receptor antagonists have been shown to be effective antiparkinsonian agents in animal models and may reduce complications of long-term dopaminergic therapy.[12][13]

Proposed Signaling Pathway in Parkinson's Disease:

Potential dual mechanism of PCH in modulating striatal motor output in Parkinson's disease.

Alzheimer's Disease: A More Complex and Potentially Contrasting Role

The role of PCH in Alzheimer's disease is theoretically more complex. The "cholinergic hypothesis" of AD posits that cognitive decline is partly due to the loss of cholinergic neurons and subsequent acetylcholine deficiency.[4][5] Therefore, a non-selective anticholinergic agent like PCH could potentially exacerbate cognitive symptoms. Long-term use of anticholinergic drugs has been associated with an increased risk of dementia.[2]

However, the neuroprotective effects via NMDA receptor antagonism could be beneficial. Excessive NMDA receptor activation by glutamate contributes to excitotoxicity and neuronal death, which are implicated in AD pathogenesis.[1][7][8][9][10]

Hypothesized Signaling Pathway in Alzheimer's Disease:

Contrasting potential effects of PCH on neuronal survival and cognitive pathways in Alzheimer's disease.

Experimental Protocols for Preclinical Evaluation

The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound in neurodegenerative disease models.

In Vivo Model: 6-OHDA-Induced Parkinsonian Rat Model

This model is widely used to study motor deficits and neuroprotection in Parkinson's disease.[13][14][15]

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Procedure:

-

Anesthetize rats with an appropriate anesthetic.

-

Secure the animal in a stereotaxic frame.

-

Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle.

-

Allow a recovery period of 2-3 weeks for the lesion to stabilize.

-

-

Drug Administration: Administer PCH or vehicle via intraperitoneal (i.p.) or oral gavage (i.g.) at various doses.

-

Behavioral Assessment:

-

Apomorphine- or Amphetamine-Induced Rotation Test: Quantify rotational behavior as a measure of dopamine receptor supersensitivity and lesion severity.

-

Cylinder Test: Assess forelimb akinesia by measuring the spontaneous use of the contralateral paw.

-

-

Post-mortem Analysis:

-

Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

-

HPLC: Measure dopamine and its metabolites in striatal tissue.

-

Experimental Workflow for 6-OHDA Model:

Workflow for evaluating PCH in a 6-OHDA rat model of Parkinson's disease.

In Vitro Model: Amyloid-β-Induced Neurotoxicity in Primary Cortical Neurons

This model is used to assess the neuroprotective effects of compounds against amyloid-β (Aβ) toxicity, a key feature of Alzheimer's disease.[11][16]

-

Cell Culture:

-

Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse brains.

-

Plate neurons on poly-D-lysine coated plates and culture for 7-10 days.

-

-

Procedure:

-

Prepare oligomeric Aβ (1-42) by incubating the peptide at 4°C for 24 hours.

-

Pre-treat neuronal cultures with various concentrations of PCH or vehicle for 1-2 hours.

-

Expose the cultures to oligomeric Aβ (1-42) for 24-48 hours.

-

-

Assessment of Neuroprotection:

-

MTT Assay or LDH Assay: Quantify cell viability and cytotoxicity, respectively.

-

Immunocytochemistry: Stain for neuronal markers (e.g., MAP2 or NeuN) and apoptotic markers (e.g., cleaved caspase-3) to visualize neuronal survival and apoptosis.

-

Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2) to measure intracellular calcium levels in response to Aβ and PCH treatment.

-

Conclusion and Future Directions

This compound presents a dual-edged pharmacological profile with theoretical implications for both therapeutic benefit and potential detriment in neurodegenerative diseases. Its anticholinergic properties suggest a possible role in managing motor symptoms in Parkinson's disease, while its anti-NMDA activity points towards a potential neuroprotective effect applicable to both PD and AD by mitigating excitotoxicity. However, the anticholinergic action of PCH raises significant concerns for its use in Alzheimer's disease, where it may exacerbate cognitive decline.

Future preclinical research is imperative to delineate the net effect of PCH in validated animal and in vitro models of neurodegeneration. Key research questions include:

-

Does PCH show efficacy in improving motor function in rodent models of Parkinson's disease?

-

Can the anti-NMDA properties of PCH confer neuroprotection against Aβ- or α-synuclein-induced toxicity?

-

What is the impact of PCH on cognitive function in animal models of Alzheimer's disease?

-

Which specific muscarinic and NMDA receptor subtypes does PCH interact with, and what are the downstream signaling consequences?

A thorough investigation of these questions will be crucial in determining whether this compound holds a viable place in the therapeutic armamentarium for neurodegenerative diseases.

References

- 1. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholinergic system changes in Parkinson’s disease: emerging therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Frontiers | Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders [frontiersin.org]

- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholinergic Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role of NMDA Receptors in Alzheimer’s Disease [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. NMDA Receptor: An Old but Refreshed Target for Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]

- 13. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. innoprot.com [innoprot.com]

Phencynonate Hydrochloride: A Novel Modulator of Glutamate Receptor Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Phencynonate hydrochloride (PCH), a compound traditionally recognized for its central anticholinergic properties, is emerging as a significant modulator of the glutamate (B1630785) receptor system. This technical guide synthesizes the current understanding of PCH's interaction with glutamate receptors, focusing on its potential as a neuroprotective and antidepressant agent. While direct binding affinities and electrophysiological data remain to be fully elucidated, compelling evidence points towards an indirect modulatory role, particularly on the N-methyl-D-aspartate (NMDA) receptor pathway. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols for replication and further investigation, and a visualization of the proposed signaling cascade. The findings presented herein are critical for researchers and drug development professionals exploring novel therapeutic strategies for neuropsychiatric and neurodegenerative disorders.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in a spectrum of neurological and psychiatric conditions. This compound (3-methyl-3-azabicyclo[3.3.1]nonan-9-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride) is a molecule that has demonstrated the ability to cross the blood-brain barrier and exert effects on the central nervous system.[1] Recent studies have unveiled a novel aspect of PCH's pharmacology: its interaction with the glutamate system, suggesting a therapeutic potential beyond its anticholinergic activity. This guide delves into the core of PCH's effects on glutamate receptor modulation, presenting available data, experimental methodologies, and a conceptual framework of its mechanism of action.

Core Mechanism of Action: Modulation of the NMDA Receptor Pathway

Preclinical evidence strongly suggests that this compound's antidepressant and neuroprotective effects are linked to its ability to modulate the NMDA receptor signaling pathway. The primary mechanism appears to be indirect, focusing on the regulation of NMDA receptor subunit expression and associated signaling molecules, rather than direct receptor binding.

A key study demonstrated that in a rat model of depression induced by chronic unpredictable mild stress (CUMS), PCH treatment effectively reversed the stress-induced alterations in the expression of the NMDA receptor subunits NR1 and NR2B in the hippocampus and medial prefrontal cortex (mPFC).[1] Furthermore, PCH treatment also normalized the expression of Kalirin-7, a Rho guanine (B1146940) nucleotide exchange factor (Rho-GEF) that is crucial for dendritic spine morphology and synaptic plasticity.[1]

The proposed signaling pathway suggests that by modulating Kalirin-7, PCH influences the synaptic localization and function of NR2B-containing NMDA receptors, thereby impacting dendritic spine density and mediating its antidepressant effects.[1] Additionally, cellular experiments have confirmed PCH's capacity to protect against glutamate-induced toxicity, hinting at a broader neuroprotective profile that may involve anti-NMDA properties.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound's modulation of the NMDA receptor.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on this compound and its effects on glutamate receptor-related protein expression.

Table 1: Effect of this compound on Protein Expression in the Hippocampus of CUMS-treated Rats

| Protein | CUMS Group (Relative to Control) | CUMS + PCH (8 mg/kg) (Relative to CUMS) | CUMS + PCH (16 mg/kg) (Relative to CUMS) |

| Kalirin-7 | Decreased | Reversed | Reversed |

| NR1 | Increased | Reversed | Reversed |

| NR2B | Increased | Reversed | Reversed |

Data synthesized from the findings of a study on the antidepressant effects of PCH.[1] "Reversed" indicates a statistically significant return towards control levels.

Table 2: Effect of this compound on Protein Expression in the Medial Prefrontal Cortex (mPFC) of CUMS-treated Rats

| Protein | CUMS Group (Relative to Control) | CUMS + PCH (8 mg/kg) (Relative to CUMS) | CUMS + PCH (16 mg/kg) (Relative to CUMS) |

| Kalirin-7 | Decreased | Reversed | Reversed |

| NR2B | Increased | Reversed | Reversed |

Data synthesized from the findings of a study on the antidepressant effects of PCH.[1] "Reversed" indicates a statistically significant return towards control levels.

Table 3: Anticonvulsant and Neuroprotective Effects of this compound

| Assay | Endpoint | PCH Effect |

| Pentylenetetrazol (PTZ)-induced convulsions | ED50 | 10.8 mg/kg, i.p. |

| NMDA-induced lethality in mice | Lethality | Partly blocked |

| NMDA-induced injury in rat primary hippocampal neuronal cultures | Neuronal Injury | Dose-dependent inhibition |

Data from a study on the anticonvulsant effects of PCH.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on glutamate receptor modulation. These protocols are based on established methods and can be adapted for specific research questions.

Chronic Unpredictable Mild Stress (CUMS) Model in Rats

This protocol is designed to induce a depressive-like state in rats, which is then used to test the efficacy of potential antidepressant compounds like PCH.

Experimental Workflow:

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

Standard laboratory chow and water

-

Sucrose solution (1%)

-

Stressors (e.g., damp bedding, cage tilt, light/dark cycle reversal, restraint, cold swim)

-

This compound

-

Vehicle (e.g., saline)

Procedure:

-

Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Baseline Behavioral Testing: Conduct baseline tests such as the sucrose preference test to establish initial behavioral parameters.

-

CUMS Procedure (4 weeks): Expose rats to a variable sequence of mild stressors daily for 4 weeks. Examples of stressors include:

-

24h of damp bedding

-

45° cage tilt for 24h

-

Reversal of the light/dark cycle

-

2h of restraint in a plastic tube

-

5 min cold swim at 4°C

-

24h of food or water deprivation

-

-

PCH Administration: Following the CUMS period, administer PCH or vehicle intraperitoneally at the desired doses (e.g., 4, 8, and 16 mg/kg) for the specified duration (e.g., daily for 2 weeks).

-

Post-treatment Behavioral Testing: Repeat behavioral tests to assess the effects of PCH on depressive-like behaviors.

-

Tissue Collection: At the end of the treatment period, euthanize the rats and dissect the hippocampus and medial prefrontal cortex. Tissues should be immediately frozen in liquid nitrogen and stored at -80°C until further analysis.

Western Blot Analysis of NMDA Receptor Subunits and Kalirin-7

This protocol details the procedure for quantifying the protein expression levels of NR1, NR2B, and Kalirin-7 in brain tissue samples obtained from the CUMS experiment.

Workflow for Western Blotting:

Materials:

-

Frozen brain tissue (hippocampus, mPFC)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-NR1, anti-NR2B, anti-Kalirin-7, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Tissue Homogenization: Homogenize the frozen brain tissue in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control (β-actin).

In Vitro Neuroprotection Assay against Glutamate Excitotoxicity

This assay is used to assess the protective effects of PCH against glutamate-induced neuronal cell death in primary hippocampal cultures.

Materials:

-

Primary rat hippocampal neuronal cultures

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Glutamate

-

This compound

-

Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

-

Cell Culture: Plate primary hippocampal neurons on poly-D-lysine coated plates and culture for 7-10 days.

-

PCH Pre-treatment: Pre-treat the neuronal cultures with various concentrations of PCH for a specified period (e.g., 1-2 hours).

-

Glutamate Exposure: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).

-

Wash and Recovery: Wash the cells to remove glutamate and PCH, and return them to fresh culture medium.

-

Viability Assessment: After 24 hours, assess cell viability using a standard assay such as MTT or LDH release.

-

Data Analysis: Calculate the percentage of cell viability relative to control (untreated) cells.

Discussion and Future Directions

The existing evidence strongly supports a role for this compound in modulating the glutamate system, particularly through the NMDA receptor pathway. The reversal of CUMS-induced changes in NR1, NR2B, and Kalirin-7 expression provides a compelling molecular basis for its observed antidepressant effects.[1] The neuroprotective properties of PCH against glutamate excitotoxicity further underscore its therapeutic potential for conditions characterized by glutamatergic dysregulation.[1][2]

However, several critical questions remain unanswered. The lack of direct binding affinity data for PCH at any glutamate receptor subtype necessitates further investigation using radioligand binding assays. Electrophysiological studies, such as patch-clamp recordings, are essential to determine if PCH directly modulates the function of NMDA, AMPA, or kainate receptors and to characterize the nature of this modulation (e.g., antagonism, allosteric modulation).

Future research should focus on:

-

Quantitative Binding Assays: Determining the IC50 or Ki values of PCH for various glutamate receptor subtypes.

-

Electrophysiological Characterization: Investigating the direct effects of PCH on glutamate-evoked currents in neuronal preparations.

-

In-depth Signaling Pathway Analysis: Elucidating the precise molecular interactions between PCH, Kalirin-7, and the NMDA receptor complex.

-

Broader Receptor Screening: Assessing the activity of PCH at other glutamate receptor subtypes, including AMPA, kainate, and metabotropic glutamate receptors.

Conclusion

This compound represents a promising pharmacological agent with a novel mechanism of action that extends to the modulation of the glutamate system. Its ability to regulate NMDA receptor subunit expression and protect against glutamate-induced neurotoxicity positions it as a candidate for the development of new treatments for depression and other neurological disorders. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to further explore and validate the therapeutic potential of PCH in the context of glutamate receptor modulation. The continued investigation into its precise molecular targets and mechanisms will be crucial for its translation into clinical applications.

References

Stereoselective Anticholinergic Activity of Phencynonate Hydrochloride Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phencynonate (B10779301) hydrochloride is a potent anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As a chiral molecule, it exists as two enantiomers, R(-) and S(+)-phencynonate. This technical guide provides an in-depth analysis of the stereoselective anticholinergic activity of these enantiomers. It has been demonstrated that the anticholinergic effects of the racemic mixture are primarily attributed to the R(-)-enantiomer, which acts as the eutomer.[2] This document summarizes the quantitative data on receptor binding and functional activity, details the experimental protocols used for their determination, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The anticholinergic activity of Phencynonate hydrochloride and its enantiomers has been quantified through various in vitro and in vivo assays. The data clearly indicate a significant stereoselectivity in their interaction with muscarinic receptors, with the R(-)-enantiomer demonstrating substantially higher affinity and potency.

Muscarinic Receptor Binding Affinity

The affinity of the compounds for muscarinic acetylcholine receptors, derived from rat cerebral cortex, was determined using a competitive radioligand binding assay with [³H]quinuclidinyl benzilate ([³H]QNB), a non-selective muscarinic antagonist.[2] The inhibition constant (Ki) values, which are inversely proportional to binding affinity, are presented in Table 1.

Table 1: Muscarinic Receptor Binding Affinities of this compound Enantiomers [2]

| Compound | Inhibition Constant (Ki) (nmol/L) |

| R(-)-Phencynonate | 46.49 ± 1.27 |

| Racemic Phencynonate (CPG) | 271.37 ± 72.30 |

| S(+)-Phencynonate | 1263.12 ± 131.64 |

Data presented as mean ± standard deviation.

The data show that the R(-)-enantiomer has the highest affinity for central muscarinic receptors, being approximately 5.8 times more potent than the racemic mixture and about 27 times more potent than the S(+)-enantiomer.[2]

In Vivo Anticholinergic Potency

The anticholinergic activity was further assessed in vivo through two distinct functional assays: inhibition of oxotremorine-induced salivation and antagonism of carbachol-induced contractions.[2]

Table 2: In Vivo Anticholinergic Activity of this compound Enantiomers [2]

| Compound | Inhibition of Oxotremorine-Induced Salivation (ED₅₀, mg/kg) | Antagonism of Carbachol-Induced Contraction (pA₂) |

| R(-)-Phencynonate | 1.10 ± 0.28 | 6.84 |

| Racemic Phencynonate (CPG) | 1.07 ± 0.15 | 6.80 |

| S(+)-Phencynonate | Lowest Activity | Lowest Activity |

ED₅₀ values represent the dose required to achieve 50% of the maximal effect. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following sections detail the methodologies employed to derive the quantitative data presented above.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibition constant (Ki) of Phencynonate enantiomers for muscarinic acetylcholine receptors.

Materials:

-

Receptor Source: Muscarinic acetylcholine receptors from rat cerebral cortex.[2]

-

Radioligand: [³H]quinuclidinyl benzilate ([³H]QNB).[2]

-

Test Compounds: R(-)-Phencynonate, S(+)-Phencynonate, Racemic Phencynonate (CPG).

-

Assay Buffer: Tris-HCl buffer.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to pellet the cell membranes containing the muscarinic receptors. The pellet is washed and resuspended in the assay buffer.

-

Competitive Binding: A constant concentration of [³H]QNB is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compounds (Phencynonate enantiomers or racemate).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]QNB (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Inhibition of Oxotremorine-Induced Salivation

This functional assay assesses the central and peripheral anticholinergic activity of a compound by measuring its ability to counteract the salivation induced by a muscarinic agonist.

Objective: To determine the median effective dose (ED₅₀) for the inhibition of muscarinic agonist-induced salivation.

Materials:

-

Animal Model: Mice.

-

Muscarinic Agonist: Oxotremorine (B1194727).[2]

-

Test Compounds: R(-)-Phencynonate, S(+)-Phencynonate, Racemic Phencynonate (CPG).

-

Collection Material: Pre-weighed cotton balls.

Procedure:

-

Dosing: Different groups of mice are administered varying doses of the test compounds, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A control group receives a vehicle.

-

Agonist Challenge: After a set pre-treatment time, all mice are challenged with a standardized dose of oxotremorine to induce salivation.

-

Saliva Collection: Immediately after the oxotremorine injection, a pre-weighed cotton ball is placed in each mouse's mouth for a specific duration.

-

Quantification: The cotton balls are re-weighed, and the amount of saliva produced is calculated by the change in weight.

-

Data Analysis: The percentage inhibition of salivation for each dose group is calculated relative to the control group. The ED₅₀ value is then determined using probit analysis or a similar statistical method.

In Vitro Inhibition of Carbachol-Induced Contraction (Schild Analysis)

This classic organ bath experiment evaluates the competitive antagonism of a compound at muscarinic receptors in smooth muscle tissue.

Objective: To determine the pA₂ value, a measure of antagonist potency.

Materials:

-

Tissue Preparation: Isolated guinea pig ileum.

-

Muscarinic Agonist: Carbachol (B1668302).[2]

-

Test Compounds: R(-)-Phencynonate, S(+)-Phencynonate, Racemic Phencynonate (CPG).

-

Apparatus: Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated.

-

Instrumentation: Isotonic transducer to measure tissue contraction.

Procedure:

-

Tissue Mounting: A segment of the guinea pig ileum is mounted in the organ bath under a slight tension.

-

Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for carbachol by adding increasing concentrations of the agonist to the bath and recording the resulting muscle contraction.

-

Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of a Phencynonate enantiomer for a predetermined time to allow for receptor equilibrium.

-

Second CRC: A second carbachol CRC is generated in the presence of the antagonist. A competitive antagonist will cause a rightward shift of the CRC without affecting the maximum response.

-

Repeat: Steps 3 and 4 are repeated with different concentrations of the antagonist.

-

Data Analysis: The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)) is constructed. For a competitive antagonist, the x-intercept of this plot provides the pA₂ value.

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors. These G-protein coupled receptors (GPCRs) are divided into five subtypes (M1-M5) which couple to different intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes primarily couple through Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple through Gαi/o proteins. Their activation inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as opening potassium channels (leading to hyperpolarization) and inhibiting calcium channels.

Conclusion

References

In Vitro Characterization of Phencynonate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phencynonate hydrochloride is a potent anticholinergic agent with a primary mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Emerging evidence also suggests a secondary role in the modulation of glutamatergic neurotransmission, including antagonism of N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive overview of the in vitro methodologies for the thorough characterization of this compound, presenting detailed experimental protocols, quantitative data from key studies, and visual representations of relevant signaling pathways and experimental workflows.

Primary Mechanism of Action: Anticholinergic Activity

This compound exerts its primary pharmacological effect by competitively inhibiting the binding of acetylcholine to muscarinic receptors.[1] This antagonism disrupts cholinergic signaling, which is fundamental to numerous physiological processes.[1] The in vitro characterization of this activity is crucial for understanding its potency and therapeutic potential.

Muscarinic Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of this compound and its isomers for muscarinic acetylcholine receptors. These assays measure the displacement of a radiolabeled ligand by the test compound.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound and its Enantiomers

| Compound | Ki (nmol/L) |

| R(-)-CPG | 46.49 ± 1.27 |

| CPG (racemate) | 271.37 ± 72.30 |

| S(+)-CPG | 1263.12 ± 131.64 |

Data from Wang et al., 2005. CPG refers to this compound.[2]

This protocol outlines the determination of the inhibition constant (Ki) of this compound for muscarinic receptors using a competitive binding assay with [3H]quinuclidinyl benzilate ([3H]QNB).

Materials and Reagents:

-

Rat cerebral cortex membranes

-

[3H]quinuclidinyl benzilate ([3H]QNB)

-

This compound (and its enantiomers)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Polyethylenimine (PEI) 0.5% (w/v)

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer, and the protein concentration is determined.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [3H]QNB, and membrane preparation.

-

Non-specific Binding (NSB): A high concentration of a non-labeled antagonist (e.g., 1 µM atropine), [3H]QNB, and membrane preparation.

-

Competition: Serial dilutions of this compound, [3H]QNB, and membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% PEI. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]QNB binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism: Schild Analysis

Schild analysis is a classical pharmacological method used to quantify the potency of a competitive antagonist. It involves measuring the rightward shift in the concentration-response curve of an agonist in the presence of the antagonist.

Table 2: Functional Antagonism of this compound and its Enantiomers

| Compound | pA2 Value (Carbachol-induced contraction) | ED50 (mg/kg) (Oxotremorine-induced salivation) |

| R(-)-CPG | 6.84 | 1.10 ± 0.28 |

| CPG (racemate) | 6.80 | 1.07 ± 0.15 |

| S(+)-CPG | - | - |

Data from Wang et al., 2005. CPG refers to this compound.[2]

This protocol describes the determination of the pA2 value for this compound using a guinea pig ileum preparation, with carbachol (B1668302) as the agonist.

Materials and Reagents:

-

Guinea pig

-

Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

-

Carbachol

-

This compound

-

Organ bath with an isometric transducer

Procedure:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and cleaned. A 2-3 cm piece is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bath solution being changed every 15 minutes.

-

Cumulative Concentration-Response Curve for Agonist: A cumulative concentration-response curve for carbachol is obtained by adding increasing concentrations of carbachol to the organ bath and recording the contractile response until a maximal response is achieved.

-

Antagonist Incubation: The tissue is washed, and after a recovery period, a fixed concentration of this compound is added to the bath and allowed to incubate for a predetermined time (e.g., 30 minutes).

-

Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve for carbachol is obtained in the presence of this compound.

-

Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the x-intercept of the regression line. A slope not significantly different from unity is indicative of competitive antagonism.

Secondary Mechanisms: Glutamatergic Modulation

This compound has been reported to exhibit secondary mechanisms, including the modulation of glutamate (B1630785) neurotransmission.[3] In vitro characterization of these effects is essential for a complete pharmacological profile.

NMDA Receptor Antagonism

Evidence suggests that this compound may act as an antagonist at NMDA receptors. This can be investigated through radioligand binding assays and electrophysiological techniques.

This protocol describes a competitive binding assay to determine the affinity of this compound for the NMDA receptor using a radiolabeled antagonist like [3H]MK-801.

Materials and Reagents:

-

Rat cortical membranes

-

[3H]MK-801

-

This compound

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-acetate, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

Polyethylenimine (PEI) 0.5% (w/v)

Procedure:

-

Membrane Preparation: Prepare rat cortical membranes as described in section 1.1.1.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [3H]MK-801, and membrane preparation.

-

Non-specific Binding (NSB): A high concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801), [3H]MK-801, and membrane preparation.

-

Competition: Serial dilutions of this compound, [3H]MK-801, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration and Scintillation Counting: Follow the procedures described in sections 1.1.1.

-

Data Analysis: Calculate the Ki value as described in section 1.1.1.

Modulation of Glutamate Release and Uptake

The effect of this compound on glutamate neurotransmission can be further elucidated by examining its impact on glutamate release from presynaptic terminals and uptake by glial cells.

This assay measures the effect of this compound on depolarization-evoked glutamate release from isolated nerve terminals (synaptosomes).

Materials and Reagents:

-

Rat cerebral cortex

-

Percoll gradient solutions

-

HEPES-buffered medium

-

Depolarizing agent (e.g., 4-aminopyridine (B3432731) or high KCl)

-

This compound

-

Glutamate assay kit

Procedure:

-

Synaptosome Preparation: Homogenize rat cerebral cortex in sucrose (B13894) solution. Purify synaptosomes using a Percoll gradient centrifugation method.

-

Glutamate Release Assay: Resuspend synaptosomes in HEPES-buffered medium. Pre-incubate the synaptosomes with various concentrations of this compound.

-

Stimulation: Induce glutamate release by adding a depolarizing agent.

-

Sample Collection: At specific time points, collect aliquots of the supernatant.

-

Glutamate Quantification: Measure the concentration of glutamate in the collected samples using a commercial glutamate assay kit.

-

Data Analysis: Compare the amount of glutamate released in the presence of this compound to the control (vehicle-treated) condition.

Conclusion

The in vitro characterization of this compound requires a multi-faceted approach. Its primary anticholinergic activity can be robustly quantified through radioligand binding assays and functional studies on isolated tissues. Furthermore, a comprehensive understanding of its pharmacological profile necessitates the investigation of its secondary effects on the glutamatergic system, particularly its interaction with NMDA receptors. The detailed protocols provided in this guide serve as a foundation for the rigorous in vitro evaluation of this compound and similar compounds in drug discovery and development.

References

Preclinical Pharmacology of Phencynonate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phencynonate (B10779301) hydrochloride is a centrally-acting anticholinergic agent with a significant preclinical profile supporting its development for various neurological conditions. Primarily functioning as a competitive muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, it has demonstrated efficacy in models of motion sickness, vertigo, seizures, and depression.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of Phencynonate hydrochloride, detailing its mechanism of action, pharmacokinetic properties, and pharmacodynamic effects. The guide includes summaries of key quantitative data, descriptions of experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][4] This action blocks the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[4] The compound and its stereoisomers exhibit differential affinities for mAChRs, with the R(-) and S(+) enantiomers showing distinct pharmacological activities.[5] Notably, the S-isomer has been identified as the more effective eutomer for anti-motion sickness, with a higher affinity for mAChRs in the cerebral cortex.[1][6]

Beyond its anticholinergic activity, preclinical studies suggest that this compound may also possess anti-N-methyl-D-aspartate (NMDA) receptor properties.[7] This is supported by its ability to antagonize pentylenetetrazol (PTZ)-induced convulsions and protect against NMDA-induced neuronal injury.[7] Furthermore, its antidepressant effects appear to be linked to the modulation of dendritic spine density and the regulation of glutamate (B1630785) receptor expression, specifically the NR1 and NR2B subunits of the NMDA receptor.[3][8]

Signaling Pathways

The binding of this compound to mAChRs competitively inhibits the downstream signaling cascades initiated by acetylcholine. The specific pathway affected depends on the G-protein to which the particular mAChR subtype is coupled.

The potential interaction of this compound with the NMDA receptor suggests a modulatory role in glutamatergic neurotransmission, which is crucial for synaptic plasticity and neuronal survival.

Pharmacokinetics

The pharmacokinetic profile of this compound and its enantiomers has been characterized in rats and dogs, revealing rapid oral absorption, fast clearance, and a high volume of distribution.[8] The absolute bioavailability is reported to be low.[8]

Quantitative Pharmacokinetic Data

| Parameter | Species | Dose | Route | Value | Citation |

| R-phencynonate | |||||

| Absolute Bioavailability | Dog | - | Oral | 16.6 ± 2.75% | [8] |

| Absolute Bioavailability | Rat | - | Oral | 4.78 ± 1.26% | [8] |

| S-phencynonate | |||||

| T1/2Ka | Rat | 0.35 mg/kg | i.m. | 0.021 ± 0.021 h | [1] |

| T1/2α | Rat | 0.35 mg/kg | i.m. | 0.350 ± 0.107 h | [1] |

| T1/2β | Rat | 0.35 mg/kg | i.m. | 4.68 ± 2.43 h | [1] |

| Cmax | Rat | 0.35 mg/kg | i.m. | 51.91 ± 9.33 µg/L | [1] |

| Tmax | Rat | 0.35 mg/kg | i.m. | 0.088 ± 0.067 h | [1] |

| AUC | Rat | 0.35 mg/kg | i.m. | 94.33 ± 17.25 µg·h/L | [1] |

| R-phencynonate | |||||

| T1/2Ka | Rat | 0.35 mg/kg | i.m. | 0.007 ± 0.005 h | [1] |

| T1/2α | Rat | 0.35 mg/kg | i.m. | 0.205 ± 0.146 h | [1] |

| T1/2β | Rat | 0.35 mg/kg | i.m. | 3.48 ± 0.64 h | [1] |

| Cmax | Rat | 0.35 mg/kg | i.m. | 57.21 ± 14.70 µg/L | [1] |

| Tmax | Rat | 0.35 mg/kg | i.m. | 0.042 ± 0.018 h | [1] |

| AUC | Rat | 0.35 mg/kg | i.m. | 89.02 ± 38.09 µg·h/L | [1] |

| L-phencynonate HCl Nasal Spray | |||||

| tmax | Beagle Dog | - | Nasal | 16.6 ± 8.6 min | [1] |

| ρmax | Beagle Dog | - | Nasal | 10.026 ± 4.903 µg/L | [1] |

Pharmacodynamics

This compound has demonstrated a range of pharmacodynamic effects in preclinical models, consistent with its mechanism of action.

In Vitro Receptor Binding Affinity

| Compound | Receptor | Preparation | Radioligand | Ki (nmol/L) | Citation |

| R(-)-CPG | Muscarinic | Rat Cerebral Cortex | [3H]QNB | 46.49 ± 1.27 | [5] |

| CPG (racemate) | Muscarinic | Rat Cerebral Cortex | [3H]QNB | 271.37 ± 72.30 | [5] |

| S(+)-CPG | Muscarinic | Rat Cerebral Cortex | [3H]QNB | 1263.12 ± 131.64 | [5] |

In Vivo Efficacy

| Model | Species | Endpoint | ED50 (mg/kg) | Citation |

| Oxotremorine-induced Salivation | - | Inhibition | R(-)-CPG: 1.10 ± 0.28 | [5] |

| Oxotremorine-induced Salivation | - | Inhibition | CPG: 1.07 ± 0.15 | [5] |

| Pentylenetetrazol-induced Convulsions | Mice | Antagonism | 10.8 (i.p.) | [7] |

| Subthreshold Pentobarbital-induced Sleep | - | Potentiation | CPG: 21.06 ± 3.04 | [5] |

Key Preclinical Efficacy Models

-

Anti-Motion Sickness and Anti-Vertigo: In animal models, this compound has shown efficacy in preventing motion sickness with milder side effects compared to scopolamine (B1681570) and difenidol.[1] It has been shown to improve cerebral blood flow in a rat model of cerebral ischemia and increase locomotor activity in a mouse model of vertigo.[2]

-

Anticonvulsant Activity: this compound demonstrated dose-dependent anticonvulsant effects against soman- and PTZ-induced seizures.[7] Its efficacy, particularly at later time points after seizure onset, suggests a mechanism potentially distinct from traditional anticholinergics and may involve anti-NMDA properties.[7]

-

Antidepressant-like Effects: In a chronic unpredictable mild stress (CUMS) model in rats, this compound (8 mg/kg) significantly alleviated depression-like behaviors.[3][8] This effect was associated with the reversal of stress-induced spine loss in the prelimbic cortex and CA3 region of the hippocampus and normalization of NMDA receptor subunit expression.[3][8]

Safety Pharmacology and Toxicology

While comprehensive public data on the formal safety pharmacology and toxicology of this compound is limited, the available information suggests a generally favorable profile at therapeutic doses.

-

Central Nervous System: The primary side effects noted in clinical trials for motion sickness were mild dry mouth (9.7%) and drowsiness (9.97%), with the incidence of drowsiness being significantly lower than that of difenidol.[1] The R(-)-enantiomer, despite having the highest affinity for central muscarinic receptors, did not show central depressant effects at doses up to 29.15 mg/kg.[5]

Experimental Protocols and Workflows

Detailed, step-by-step protocols for experiments specifically using this compound are proprietary. However, based on published research, the methodologies for key experiments can be outlined.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the affinity of this compound for muscarinic receptors.

Methodology Outline:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]quinuclidinyl benzilate - [3H]QNB) and a range of concentrations of this compound (the competitor).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Animal Model of Vertigo (Rotating Acceleration)

This model assesses the anti-vertigo and anti-motion sickness effects of the compound.

Methodology Outline:

-

Animal Acclimation: Acclimate mice to the testing room and equipment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intragastrically) at a specified time before the vertigo induction.

-

Vertigo Induction: Place the mice in a rotating apparatus and subject them to a defined protocol of acceleration to induce vertigo-like symptoms.

-

Behavioral Assessment: Following the rotation, place the mice in an open-field arena and record their spontaneous locomotor activity (e.g., total distance traveled, average speed) for a set duration. A reduction in the decrease in locomotor activity is indicative of an anti-vertigo effect.

-

Data Analysis: Compare the behavioral parameters between the this compound-treated groups and the vehicle-treated control group using appropriate statistical methods.

Conclusion

The preclinical data for this compound strongly support its profile as a centrally-acting anticholinergic agent with potential therapeutic applications in motion sickness, vertigo, epilepsy, and depression. Its dual action on both muscarinic and potentially NMDA receptors presents a unique pharmacological profile that warrants further investigation. Future research should focus on elucidating the specific contributions of its enantiomers to its overall effects, conducting comprehensive safety pharmacology and toxicology studies to establish a robust safety profile, and further exploring its therapeutic potential in a wider range of neurological disorders. The information compiled in this guide serves as a foundational resource for professionals engaged in the continued development of this compound.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement of this compound on posterior circulation vertigo in rats and positive vertigo in mice [cjpt.magtechjournal.com]

- 7. pnas.org [pnas.org]

- 8. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]

Phencynonate Hydrochloride: A Technical Guide to its Application in Synaptic Plasticity Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phencynonate hydrochloride (PCH) is a novel compound with demonstrated neuroprotective and antidepressant-like properties.[1] Its mechanism of action is increasingly being linked to the modulation of synaptic plasticity, the fundamental process underlying learning and memory. This technical guide provides an in-depth overview of the current understanding of PCH's effects on synaptic structure and associated signaling pathways. It is designed to equip researchers with the necessary knowledge to design and execute experiments investigating the therapeutic potential of PCH in disorders associated with synaptic dysfunction. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the implicated signaling pathways.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a critical process for neural circuit development and function. Two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting decrease in synaptic strength. These processes are heavily dependent on the function of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which acts as a coincidence detector for presynaptic and postsynaptic activity.[2][3]

This compound has emerged as a promising modulator of synaptic plasticity.[1] Studies have shown its ability to reverse the detrimental effects of chronic stress on neuronal structure and protein expression in brain regions critical for mood and cognition, such as the hippocampus and prefrontal cortex.[1] PCH's neuroprotective effects against glutamate-induced excitotoxicity further highlight its potential to preserve synaptic integrity.[1]

Effects on Structural Synaptic Plasticity

PCH has been shown to exert significant effects on the physical structure of synapses, particularly on dendritic spines, the primary sites of excitatory synaptic input in the brain.

Modulation of Dendritic Spine Density

Chronic stress is known to induce a loss of dendritic spines in the hippocampus and prefrontal cortex, a structural change correlated with depressive-like behaviors. Research has demonstrated that PCH can effectively reverse this stress-induced spine loss.[1]

Table 1: Effect of this compound on Dendritic Spine Density in Rats Exposed to Chronic Unpredictable Mild Stress (CUMS)

| Treatment Group | Dose (mg/kg) | Brain Region | Change in Spine Density | Reference |

| CUMS + Vehicle | - | Prelimbic Cortex | ↓ | [1] |

| CUMS + PCH | 4 | Prelimbic Cortex | ↑ (Reversed CUMS effect) | [1] |

| CUMS + PCH | 8 | Prelimbic Cortex | ↑ (Reversed CUMS effect) | [1] |

| CUMS + PCH | 16 | Prelimbic Cortex | ↑ (Reversed CUMS effect) | [1] |

| CUMS + Vehicle | - | Hippocampus (CA3) | ↓ | [1] |

| CUMS + PCH | 4 | Hippocampus (CA3) | ↑ (Reversed CUMS effect) | [1] |

| CUMS + PCH | 8 | Hippocampus (CA3) | ↑ (Reversed CUMS effect) | [1] |

| CUMS + PCH | 16 | Hippocampus (CA3) | ↑ (Reversed CUMS effect) | [1] |

Note: "↓" indicates a decrease and "↑" indicates an increase relative to the control group.

Molecular Mechanisms of Action

PCH's influence on synaptic plasticity is mediated through its interaction with key signaling molecules that regulate spine morphology and glutamate receptor function.

Regulation of the Kalirin-7 Signaling Pathway

Kalirin-7 is a Rho-guanine nucleotide exchange factor (Rho-GEF) that plays a crucial role in the formation and maintenance of dendritic spines by activating the small GTPase Rac1.[4][5][6] Chronic stress has been shown to decrease the expression of Kalirin-7, contributing to spine loss.[1] PCH treatment has been found to normalize the levels of Kalirin-7 in the hippocampus and prefrontal cortex of stress-exposed animals.[1]

Table 2: Effect of this compound on Kalirin-7 Protein Expression in CUMS Rats

| Treatment Group | Dose (mg/kg) | Brain Region | Change in Kalirin-7 Expression | Reference |

| CUMS + Vehicle | - | Hippocampus | ↓ | [1] |

| CUMS + PCH | 8 | Hippocampus | ↑ (Reversed CUMS effect) | [1] |

| CUMS + PCH | 16 | Hippocampus | ↑ (Reversed CUMS effect) | [1] |

| CUMS + Vehicle | - | Prefrontal Cortex | ↓ | [1] |

| CUMS + PCH | 8 | Prefrontal Cortex | ↑ (Reversed CUMS effect) | [1] |

| CUMS + PCH | 16 | Prefrontal Cortex | ↑ (Reversed CUMS effect) | [1] |

Note: "↓" indicates a decrease and "↑" indicates an increase relative to the control group.

Modulation of NMDA Receptor Subunit Expression

The NMDA receptor is a heterotetramer typically composed of two GluN1 (NR1) subunits and two GluN2 (NR2) subunits. The subunit composition, particularly the type of NR2 subunit (NR2A or NR2B), influences the receptor's functional properties and its role in synaptic plasticity.[7] Chronic stress can lead to an upregulation of NR1 and NR2B subunits in the hippocampus, which may contribute to altered synaptic function.[1] PCH has been shown to reverse these stress-induced changes in NMDA receptor subunit expression.[1]

Table 3: Effect of this compound on NMDA Receptor Subunit Protein Expression in the Hippocampus of CUMS Rats

| Treatment Group | Dose (mg/kg) | Protein Subunit | Change in Protein Expression | Reference |

| CUMS + Vehicle | - | NR1 | ↑ | [1] |

| CUMS + PCH | 8 | NR1 | ↓ (Normalized to control levels) | [1] |

| CUMS + PCH | 16 | NR1 | ↓ (Normalized to control levels) | [1] |

| CUMS + Vehicle | - | NR2B | ↑ | [1] |

| CUMS + PCH | 8 | NR2B | ↓ (Normalized to control levels) | [1] |

| CUMS + PCH | 16 | NR2B | ↓ (Normalized to control levels) | [1] |

Note: "↑" indicates an increase and "↓" indicates a decrease relative to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of PCH and a general workflow for investigating its effects on synaptic plasticity.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for studying PCH's effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of PCH's effects on synaptic plasticity.

Golgi-Cox Staining for Dendritic Spine Analysis

This protocol is adapted from standard methods for visualizing dendritic morphology.

Objective: To quantify dendritic spine density in the hippocampus and prefrontal cortex.

Materials:

-

FD Rapid GolgiStain™ Kit (FD NeuroTechnologies) or similar

-

Vibratome or cryostat

-

Microscope slides

-

Mounting medium

-

Microscope with oil immersion objective and imaging software

Procedure:

-

Tissue Preparation: Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde. Dissect the brain and immerse it in the impregnation solution (Solutions A and B from the Golgi-Cox kit) for 2 weeks in the dark.

-

Cryoprotection: Transfer the brain to a cryoprotectant solution (Solution C) for 2-3 days at 4°C until it sinks.

-

Sectioning: Section the brain into 100-200 µm thick coronal sections using a vibratome or cryostat.

-

Staining: Mount the sections on gelatin-coated slides. Allow them to dry naturally. Stain the sections according to the manufacturer's instructions, typically involving rinses in distilled water, followed by development in an ammoniacal silver nitrate (B79036) solution, and finally, fixation.

-

Imaging and Analysis: Acquire Z-stack images of well-impregnated pyramidal neurons in the target brain regions using a 100x oil immersion objective. Trace dendritic segments of at least 50 µm in length and manually count the number of spines. Express spine density as the number of spines per 10 µm of dendrite.

Western Blotting for Protein Expression Analysis

This protocol outlines the steps for quantifying the expression of Kalirin-7, NR1, and NR2B.

Objective: To determine the relative protein levels of key signaling molecules in brain tissue homogenates.

Materials:

-

Brain tissue from the hippocampus and prefrontal cortex

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Primary antibodies (anti-Kalirin-7, anti-NR1, anti-NR2B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Protein Extraction: Homogenize the brain tissue in ice-cold lysis buffer. Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin) to ensure equal protein loading.

Glutamate Neuroprotection Assay

This in vitro assay can be used to assess the neuroprotective effects of PCH against glutamate-induced excitotoxicity.

Objective: To determine if PCH can protect cultured neurons from cell death induced by excessive glutamate exposure.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons)

-

Neurobasal medium and supplements

-

Glutamate

-

This compound

-

Cell viability assay (e.g., MTT or LDH assay)

-

Plate reader

Procedure:

-

Cell Culture: Plate primary neurons in multi-well plates and culture until mature (e.g., 10-14 days in vitro).

-

Treatment: Pre-incubate the neurons with varying concentrations of PCH for a specified period (e.g., 1-2 hours).

-

Glutamate Exposure: Add glutamate to the culture medium to induce excitotoxicity (the optimal concentration and duration should be determined empirically, e.g., 100 µM for 24 hours). Include control wells with no treatment, PCH alone, and glutamate alone.

-

Cell Viability Assessment: After the glutamate exposure period, measure cell viability using an MTT or LDH assay according to the manufacturer's instructions. The MTT assay measures mitochondrial activity in living cells, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells.

-

Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Future Directions and Unanswered Questions

While the current evidence strongly suggests that PCH modulates synaptic plasticity, direct electrophysiological evidence is currently lacking. Future research should prioritize investigating the effects of PCH on LTP and LTD in hippocampal and prefrontal cortical slices. Such studies would provide crucial insights into the functional consequences of the observed structural and molecular changes. Key questions to be addressed include:

-

Does PCH alter the threshold for LTP induction?

-

Can PCH rescue LTP deficits in animal models of stress or neurodegenerative diseases?

-

What are the specific effects of PCH on NMDA receptor-mediated currents (EPSCs)?

-

Does PCH influence other forms of synaptic plasticity, such as LTD?